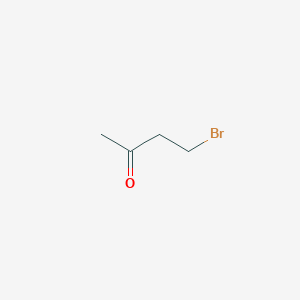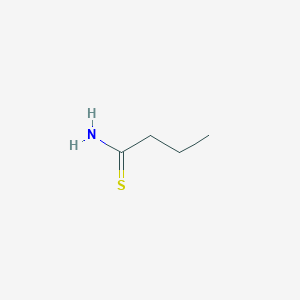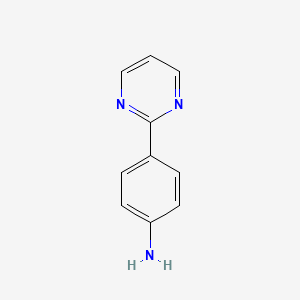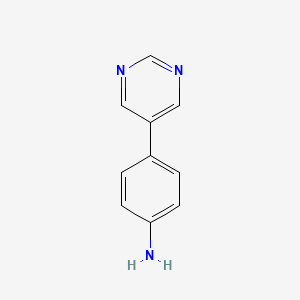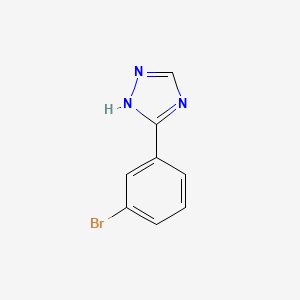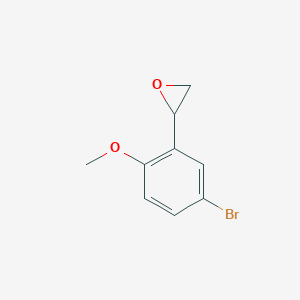
2-溴-4-氟-5-硝基苯酚
概述
描述
2-Bromo-4-fluoro-5-nitrophenol is an organic compound characterized by the presence of bromo, fluoro, and nitro substituents on a phenol ring.
科学研究应用
2-Bromo-4-fluoro-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and for constructing complex molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and other industrial chemicals.
安全和危害
未来方向
作用机制
Mode of Action
Nitrophenols, in general, can undergo redox cycling in biological systems, leading to the generation of reactive oxygen species (ROS). This can cause oxidative stress, leading to cellular damage .
Biochemical Pathways
The generation of ros through redox cycling can affect various cellular processes and pathways, including those involved in cell signaling, inflammation, and apoptosis .
Pharmacokinetics
They can be metabolized by various enzymatic processes, and the metabolites can be excreted in urine .
Result of Action
This can result in cellular dysfunction and cell death .
Action Environment
The action, efficacy, and stability of 2-Bromo-4-fluoro-5-nitrophenol can be influenced by various environmental factors. For instance, its solubility in water is low, but it is more soluble in organic solvents such as ethanol and dimethylformamide . This can affect its bioavailability and distribution in the body. Furthermore, it should be stored under an inert atmosphere at 2-8°C to maintain its stability .
生化分析
Biochemical Properties
2-Bromo-4-fluoro-5-nitrophenol plays a significant role in biochemical reactions, particularly in the field of proteomics. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting their activity and leading to altered cellular responses . The nature of these interactions often involves the binding of 2-Bromo-4-fluoro-5-nitrophenol to the active sites of enzymes, thereby affecting their catalytic efficiency.
Cellular Effects
The effects of 2-Bromo-4-fluoro-5-nitrophenol on cells are diverse and depend on the cell type and concentration usedFor example, it has been shown to modulate the expression of genes involved in the antioxidant defense system, leading to changes in cellular redox status . Additionally, 2-Bromo-4-fluoro-5-nitrophenol can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and overall cell function.
Molecular Mechanism
At the molecular level, 2-Bromo-4-fluoro-5-nitrophenol exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their function . This binding can result in conformational changes in the target biomolecule, thereby altering its activity. Additionally, 2-Bromo-4-fluoro-5-nitrophenol can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-4-fluoro-5-nitrophenol can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods or under specific conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that prolonged exposure to 2-Bromo-4-fluoro-5-nitrophenol can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
In animal models, the effects of 2-Bromo-4-fluoro-5-nitrophenol vary with dosage. At low doses, the compound may have minimal or beneficial effects, such as enhancing antioxidant defenses. At higher doses, it can exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological and biochemical parameters .
Metabolic Pathways
2-Bromo-4-fluoro-5-nitrophenol is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which play crucial roles in the metabolism and detoxification of xenobiotics . These interactions can influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Bromo-4-fluoro-5-nitrophenol is transported and distributed through specific transporters and binding proteins. These include organic anion transporters and multidrug resistance proteins, which facilitate the movement of the compound across cellular membranes . The localization and accumulation of 2-Bromo-4-fluoro-5-nitrophenol within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-Bromo-4-fluoro-5-nitrophenol is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of 2-Bromo-4-fluoro-5-nitrophenol within cells can determine its overall impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-4-fluoro-5-nitrophenol involves the reaction of 3-amino-4-fluoronitrophenol with a bromine compound. The reaction typically occurs under controlled conditions to ensure the desired product is obtained . Another method involves dissolving 2-bromo-4-fluorophenol in chloroform and adding a mixture of sulfuric acid and nitric acid dropwise at room temperature. The mixture is then heated to 40-80°C and allowed to react for a specific period .
Industrial Production Methods
Industrial production of 2-Bromo-4-fluoro-5-nitrophenol often follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
2-Bromo-4-fluoro-5-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The presence of bromo and nitro groups makes it a candidate for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the phenol group can undergo oxidation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate in the presence of dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen gas and palladium catalysts are used for reduction, while oxidizing agents like potassium permanganate are used for oxidation.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used.
Major Products
Nucleophilic Substitution: Formation of various substituted phenols.
Oxidation and Reduction: Conversion to amines or quinones.
Coupling Reactions: Formation of biaryl compounds.
相似化合物的比较
Similar Compounds
Uniqueness
2-Bromo-4-fluoro-5-nitrophenol is unique due to the specific arrangement of bromo, fluoro, and nitro groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
2-bromo-4-fluoro-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNFKCCUJKPLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10533359 | |
| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84478-87-5 | |
| Record name | 2-Bromo-4-fluoro-5-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10533359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
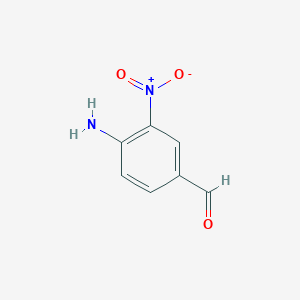

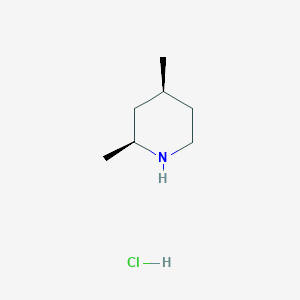
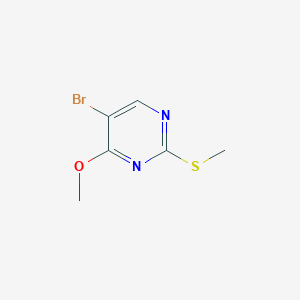
![1-Bromo-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1281811.png)

![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1281815.png)
![6-Methyl-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidin-2-ylamine](/img/structure/B1281816.png)
